Somatostatin Receptor Agonists: Research on somatostatin receptor (sst) agonists highlights the impact of structural modifications on receptor selectivity and affinity []. The incorporation of beta-methyl-3-(2-naphthyl)alanine in cyclic somatostatin octapeptides led to the development of highly selective sst(4) agonists. This example demonstrates the potential of naphthyl and substituted piperidine moieties in designing potent and selective peptide ligands.
Bradykinin B1 Receptor Antagonists: The discovery of SSR240612, a potent and orally active non-peptide bradykinin B1 receptor antagonist, showcases the importance of specific structural motifs in drug development []. SSR240612 incorporates a (6-methoxy-2-naphthyl)sulfonyl amino group and a 2,6-dimethylpiperidinyl moiety, demonstrating the potential of similar structural elements, as seen in 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, for targeting bradykinin receptors.
CGRP Receptor Antagonists: Structure-based drug design of CGRP receptor antagonists has yielded promising compounds for migraine treatment [, ]. These molecules often feature piperidine and substituted phenyl rings, indicating that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, with its naphthyl and piperidine moieties, could serve as a valuable starting point for developing novel CGRP antagonists.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7